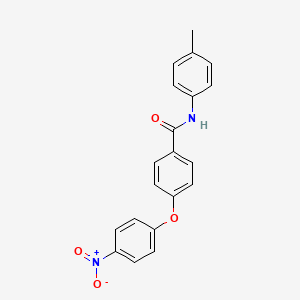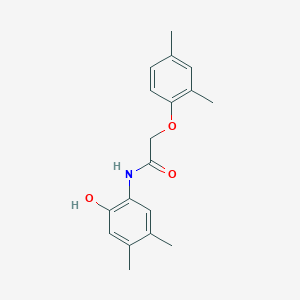
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
作用機序
The mechanism of action of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation. By inhibiting this protein kinase, this compound may have potential therapeutic effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of CK2 in cancer cells, which may lead to decreased cell growth and proliferation. In vivo studies have shown that this compound can have anti-inflammatory effects and may have potential therapeutic effects in Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it a useful tool in a variety of experimental settings. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are a number of potential future directions for research involving 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide. One area of research could focus on the development of more potent and selective inhibitors of CK2, which may have even greater therapeutic potential. Additionally, this compound could be further studied for its potential use in treating other disease states, including cancer and inflammatory diseases. Finally, research could focus on developing new synthetic methods for producing this compound, which may lead to increased availability and decreased cost.
In conclusion, this compound is a promising compound with a variety of potential scientific research applications. Its specificity for protein kinases and low toxicity make it a useful tool in a variety of experimental settings, and its potential therapeutic effects make it an exciting area of research for the future.
合成法
The synthesis of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then reduced to yield the final compound. This synthesis method has been well-documented in the scientific literature and has been shown to yield high purity and yield of the final product.
科学的研究の応用
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been used in a variety of scientific research applications. One of the most promising applications of this compound is as a tool for studying biological processes. Specifically, this compound has been used to study the role of protein kinases in cancer cells. Additionally, this compound has been shown to have potential therapeutic effects, including as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
2-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-7-8-10(2)16(9)15-13(17)11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASDQSHCSIWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)



